2-Chloroacrylonitrile

Overview

Description

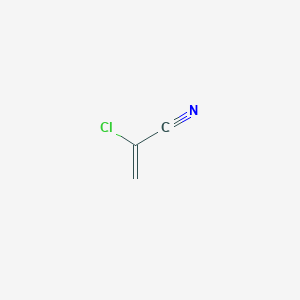

2-Chloroacrylonitrile (CAS: 920-37-6) is a colorless to pale-yellow liquid with the molecular formula C₃H₂ClN and a molecular weight of 87.02 g/mol. It is sparingly soluble in water but miscible with organic solvents such as methanol, acetonitrile, and dimethylformamide (DMF) . Key physical properties include a boiling point of 88–89°C, a density of 1.096 g/mL at 25°C, and a melting point of −65°C .

This compound is a versatile intermediate in organic synthesis, particularly in the production of agrochemicals (e.g., the insecticide chlorfenapyr) and pharmaceuticals. Its reactivity stems from the electron-withdrawing effects of the cyano and chlorine groups, making it an effective dienophile in Diels-Alder reactions and a substrate in Michael additions .

Preparation Methods

2-Chloroacrylonitrile is typically prepared by the chlorination of acrylonitrile followed by thermal cleavage of the resulting 2,3-dichloropropionitrile. The process involves the addition of elemental chlorine to acrylonitrile in the presence of a catalyst system comprising dimethylformamide and pyridine or its derivatives. The crude 2,3-dichloropropionitrile formed is then subjected to thermal cleavage in the presence of the same catalyst system .

Chemical Reactions Analysis

2-Chloroacrylonitrile undergoes various types of chemical reactions, including:

Cycloaddition Reactions: It is commonly used in Diels-Alder reactions due to its ability to act as an effective dienophile.

Michael Addition: The compound can participate in Michael addition reactions due to the presence of both chlorine and cyano groups, which make it an effective Michael acceptor.

Polymerization: This compound readily polymerizes and copolymerizes with other unsaturated monomers.

Scientific Research Applications

Chemical Synthesis

2-Chloroacrylonitrile serves as an important dienophile in Diels-Alder reactions, which are fundamental for constructing complex organic molecules. Recent studies have demonstrated its effectiveness in regioselective cycloaddition reactions. For instance, a study reported the successful reaction of this compound with 10-allyl-1,8-dichloroanthracene under microwave conditions, yielding a high selectivity for one isomer in 95% yield . This showcases its utility in synthesizing substituted anthracenes, which have applications in organic electronics and photonic devices.

Polymer Chemistry

In polymer chemistry, this compound is utilized as a monomer for anionic polymerization processes. Research has indicated that it can participate in gas-phase cluster polymerization, leading to the formation of poly(this compound) (PCAN), which exhibits unique properties suitable for various applications . The polymerization process allows for the modification of physical properties such as thermal stability and mechanical strength, making PCAN a candidate for advanced materials.

Medicinal Chemistry

The compound also shows promise in medicinal chemistry due to its reactivity and ability to form various derivatives. For example, asymmetric conjugate addition reactions involving oxindoles and this compound have been reported, leading to the construction of complex molecular architectures that may have biological significance . These reactions highlight the potential of 2-CAN as a scaffold for drug discovery and development.

Toxicological Considerations

While exploring the applications of this compound, it is crucial to consider its toxicity. The compound is known to be corrosive and poses significant health risks upon exposure. Studies indicate severe skin irritation and eye damage upon contact with undiluted 2-CAN . Therefore, safety protocols must be strictly adhered to when handling this compound in research settings.

Summary Table of Applications

Case Studies

Case Study 1: Diels-Alder Reaction with this compound

- Objective: To investigate the regioselectivity of Diels-Alder reactions.

- Methodology: Microwave-assisted synthesis using 10-allyl-1,8-dichloroanthracene.

- Results: The reaction proceeded smoothly with exclusive formation of one isomer.

- Conclusion: Demonstrated the utility of 2-CAN as an effective dienophile in organic synthesis.

Case Study 2: Anionic Polymerization

- Objective: To explore the gas-phase polymerization behavior of this compound.

- Methodology: Experimental setup involving controlled temperature and pressure conditions.

- Results: Successful formation of poly(this compound) with enhanced material properties.

- Conclusion: Highlighted the potential for developing advanced polymers from 2-CAN.

Mechanism of Action

The mechanism of action of 2-Chloroacrylonitrile involves its ability to act as an electrophile in various chemical reactions. The presence of the chlorine and cyano groups makes it highly reactive towards nucleophiles, allowing it to participate in a wide range of addition and substitution reactions .

Comparison with Similar Compounds

Reactivity in Cycloaddition Reactions

Ketene vs. 2-Chloroacrylonitrile :

Ketene (CH₂=C=O) undergoes [2+2] cycloadditions with 1,3-dienes, yielding cyclobutanes. In contrast, this compound acts as a ketene equivalent in [4+2] Diels-Alder reactions, forming six-membered rings. The chlorine atom enhances its electrophilicity, enabling reactions at milder conditions (e.g., 0°C with Cu(BF₄)₂ catalysis) compared to ketene, which requires higher temperatures .Styrenes vs. This compound :

In photochemical (4+2)-cycloadditions, styrenes produce skipped diene byproducts, whereas this compound suppresses such side reactions entirely. This highlights its superior regioselectivity and reactivity in forming bicyclo[3.1.1]heptan-1-amine derivatives .

Michael Addition Reactivity

- Acrylonitrile vs. This compound :

Acrylonitrile (CH₂=CHCN) undergoes uncatalyzed Michael additions with dialkyl phosphonates. However, this compound requires catalytic conditions (e.g., KOH/Al₂O₃) due to reduced electron density at the α,β-unsaturated position caused by the chlorine substituent .

Toxicity Profile

- Cyanide vs. Cyanate Formation :

Unlike many nitriles (e.g., acrylonitrile), which metabolize to cyanide, this compound primarily forms cyanate (OCN⁻) via cytochrome P-450-mediated pathways. Cyanate is less acutely toxic than cyanide, though it depletes glutathione reserves in the liver and lungs .

Comparative Data Tables

Table 1: Physical Properties of this compound and Analogues

| Compound | Boiling Point (°C) | Density (g/mL) | Solubility in Methanol |

|---|---|---|---|

| This compound | 88–89 | 1.096 | High |

| Acrylonitrile | 77 | 0.810 | High |

| Phenyl Vinyl Sulfone | 285 (decomp.) | 1.290 | Moderate |

Table 2: Reactivity in Diels-Alder Reactions

| Dienophile | Reaction Temp. (°C) | Catalyst | Yield (%) | Byproduct Suppression |

|---|---|---|---|---|

| This compound | 0 | Cu(BF₄)₂ | >90 | High |

| Ketene | 25–30 | None | 70–80 | Low |

| Styrene | 25 | None | 50–60 | Low |

Key Research Findings

- Radiation Grafting : this compound exhibits higher grafting yields (27%) on cellulose compared to ethyl acrylate under gamma irradiation, enhancing thermal stability .

- Enzymatic Synthesis: In lipase-catalyzed Michael additions, methanol is the optimal solvent for this compound (100% yield), outperforming DMF and acetonitrile .

- Environmental Impact : Adsorption studies show cellulose-grafted this compound copolymers effectively sequester heavy metals (Cu²⁺ > Ni²⁺ > Cr²⁺) via Langmuir isotherms .

Biological Activity

2-Chloroacrylonitrile (2-CAN) is an organic compound with the formula CHClN. It is a colorless liquid that has garnered attention for its biological activity, particularly in the fields of medicinal chemistry and toxicology. This article reviews the biological effects, mechanisms of action, and potential applications of this compound based on various research findings and case studies.

- Molecular Formula : CHClN

- Boiling Point : 88-89 °C (190-192 °F)

- Density : 1.096 g/cm³

- Flash Point : 44 °F

Biological Activity Overview

The biological activity of this compound includes its effects on cellular processes, potential antimicrobial properties, and implications in cancer research. Notably, its structure allows it to interact with various biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. A study demonstrated that derivatives of chloroacrylonitrile showed enhanced activity against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values suggested that chlorine substitution improves efficacy compared to non-chlorinated analogs .

Anticancer Properties

In vitro studies have highlighted the antiproliferative effects of this compound on various cancer cell lines. Specifically, it has shown significant activity against breast cancer cells, particularly the MDA-MB-231 line. The presence of the chlorine atom appears to enhance its ability to inhibit cell growth .

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Interaction with Lipid Membranes : Studies have indicated that chloroacrylonitrile can alter membrane dynamics, potentially affecting drug delivery and cellular uptake processes. It interacts with lipid bilayers, leading to changes in membrane fluidity and permeability .

- Reactive Intermediate Formation : The compound can form reactive intermediates that may interact with cellular macromolecules such as proteins and nucleic acids, leading to cytotoxic effects in cancer cells .

Case Studies

- Antimicrobial Efficacy :

- Cancer Cell Proliferation :

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | CHClN |

| Boiling Point | 88-89 °C |

| Density | 1.096 g/cm³ |

| Flash Point | 44 °F |

| Antimicrobial Activity | Effective against Gram-positive bacteria |

| Anticancer Activity | Significant inhibition of MDA-MB-231 cells |

Q & A

Basic Research Questions

Q. What are the common laboratory synthesis routes for 2-chloroacrylonitrile, and how are side reactions controlled?

- Methodology : Two primary methods are documented:

- Trialkyl phosphite-mediated dehalogenation : Reacting 2,2,3-trichloropropionitrile with triethyl phosphite at low temperatures (5–13°C) yields this compound (82% efficiency). The exothermic reaction requires careful temperature control to avoid byproduct formation .

- Catalytic chlorination of acrylonitrile : A newer approach uses catalytic chlorination of acrylonitrile, optimizing reaction time and catalyst loading to minimize 2,3-dichloropropionitrile byproducts .

- Key Mitigation : Excess phosphite or controlled stoichiometry reduces halogenated intermediates.

Q. What physicochemical properties of this compound are critical for reaction design?

- Key Properties :

- Boiling point: 88–89°C (enables distillation purification) .

- Density: 1.096 g/mL at 25°C (informs phase separation in biphasic systems) .

- Polymerization tendency: Reacts under acidic/basic conditions, necessitating neutral or buffered media .

Q. How does this compound function as a dienophile in Diels-Alder reactions?

- Mechanistic Role : It acts as a ketene equivalent, participating in [4+2] cycloadditions with dienes (e.g., cyclopentadienes). The electron-withdrawing cyano and chloro groups enhance electrophilicity .

- Reaction Design : Use Lewis acids like Cu(BF₄)₂ to accelerate cycloaddition at 0°C, achieving >90% yield while avoiding diene isomerization .

Q. What safety protocols are essential for handling this compound in vitro?

- Toxicity Insights :

- Metabolized via cytochrome P-450 to cyanate/cyanide in rats, requiring proper ventilation and cyanide antidote availability .

- Nephrotoxic glutathione conjugates necessitate glovebox use and waste neutralization protocols .

Q. How is this compound applied in analytical chemistry?

- GC Internal Standard : Its volatility and inertness make it suitable for azeotropic distillation in Method 8015C, ensuring minimal matrix interference .

Advanced Research Questions

Q. What strategies prevent polymerization during 1,3-dipolar cycloadditions with this compound?

- Biphasic Systems : Heating reactants (e.g., organic azides) on water extracts HCl into the aqueous phase, suppressing acrylonitrile polymerization. This increases triazole yields by >30% compared to organic solvents .

Q. How do asymmetric catalysts improve stereoselectivity in Michael additions involving this compound?

- Thiourea Catalysis : Modified Takemoto catalysts (e.g., bifunctional thiourea) enable enantioselective additions of carbazolones to this compound, achieving >90% ee via hydrogen-bonding transition states .

- Cinnamaldehyde Alkaloid Catalysts : Promote cascade conjugate addition-protonation at non-adjacent stereocenters, critical for alkaloid syntheses .

Q. What post-cycloaddition modifications are feasible for this compound-derived adducts?

- Hydrolysis to Ketones : Treating Diels-Alder adducts (e.g., chloronitrile 14 ) with aqueous KOH at 0°C yields α,β-unsaturated ketones (80% yield), which undergo regioselective Baeyer-Villiger oxidation .

Q. What in vitro models clarify this compound’s metabolic toxicity?

- Rodent Studies : Intraperitoneal injection in Sprague-Dawley rats identified cyanide as the primary toxicant. In vitro liver microsomal assays with cytochrome P-450 inhibitors (e.g., SKF-525A) validated metabolic pathways .

Q. How is this compound used to synthesize thiophene-based heterocycles?

Properties

IUPAC Name |

2-chloroprop-2-enenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2ClN/c1-3(4)2-5/h1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYUNTGBISCIYPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2ClN | |

| Record name | 2-CHLOROACRYLONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19976 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25641-34-3 | |

| Record name | 2-Propenenitrile, 2-chloro-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25641-34-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID6052613 | |

| Record name | 2-Chloroacrylonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6052613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

87.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2-chloroacrylonitrile appears as a liquid. Boiling point 190-192 °F (88-89 °C). Density 1.096 g / cm3. Flash point 44 °F. Highly toxic., Highly toxic liquid with boiling point of 88-89 deg C; [CAMEO] | |

| Record name | 2-CHLOROACRYLONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19976 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Chloroacrylonitrile | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2212 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

190 to 192 °F at 760 mmHg (NTP, 1992) | |

| Record name | 2-CHLOROACRYLONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19976 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Flash Point |

44 °F (NTP, 1992), 44 °F | |

| Record name | 2-CHLOROACRYLONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19976 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Chloroacrylonitrile | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2212 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

920-37-6 | |

| Record name | 2-CHLOROACRYLONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19976 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Chloroacrylonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=920-37-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloroacrylonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000920376 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloroacrylonitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=511714 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propenenitrile, 2-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Chloroacrylonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6052613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloroacrylonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.869 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-CHLOROACRYLONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FFJ1QHD154 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

-85 °F (NTP, 1992) | |

| Record name | 2-CHLOROACRYLONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19976 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.